molecular formula C6H8N2O2 B1417434 2-Methoxy-6-methylpyrimidin-4(1H)-one CAS No. 55996-28-6

2-Methoxy-6-methylpyrimidin-4(1H)-one

Cat. No. B1417434
CAS RN: 55996-28-6
M. Wt: 140.14 g/mol
InChI Key: CRYUGFDHGVCIJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-6-methylpyrimidin-4(1H)-one is an organic compound that is used as an intermediate in the synthesis of pharmaceuticals and other compounds. It is an aromatic heterocyclic compound that has a wide range of applications in scientific research. This compound has been studied for its potential use in the synthesis of drugs, in the development of new drugs, and in the study of biochemical and physiological effects.

Scientific Research Applications

2-Methoxy-6-methylpyrimidin-4(1H)-one has a wide range of applications in scientific research. It has been used as an intermediate in the synthesis of drugs, as a catalyst in organic reactions, and as a reagent in the analysis of compounds. It has also been used in the synthesis of organic compounds, such as dyes and pigments, and in the study of biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of 2-Methoxy-6-methylpyrimidin-4(1H)-one is not fully understood. However, it is believed to act as an electron acceptor, which helps to facilitate the oxidation of organic compounds. It is also believed to act as a proton donor, which helps to stabilize the reaction products.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-Methoxy-6-methylpyrimidin-4(1H)-one are not fully understood. However, it has been suggested that it may have an effect on the metabolism of certain drugs, as well as on the metabolism of fatty acids. It is also believed to have an effect on the production of certain hormones, such as estrogen and testosterone.

Advantages And Limitations For Lab Experiments

The use of 2-Methoxy-6-methylpyrimidin-4(1H)-one in laboratory experiments has several advantages. It is a relatively inexpensive compound and is readily available. It also has a low toxicity and is relatively easy to handle. However, there are some limitations to its use in laboratory experiments. It is not very soluble in water, which can make it difficult to use in certain types of experiments. It also has a relatively low boiling point, which can make it difficult to use in certain types of reactions.

Future Directions

The potential applications of 2-Methoxy-6-methylpyrimidin-4(1H)-one are vast and there are many potential future directions for research. One potential direction is the development of new drugs and compounds using this compound as an intermediate. Another potential direction is the study of the biochemical and physiological effects of this compound on different organisms. Additionally, further research could be conducted on the mechanism of action of this compound and its potential applications in organic synthesis. Finally, further research could be conducted on the advantages and limitations of this compound for laboratory experiments.

properties

IUPAC Name

2-methoxy-4-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-4-3-5(9)8-6(7-4)10-2/h3H,1-2H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRYUGFDHGVCIJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30449509
Record name 2-Methoxy-6-methylpyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30449509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-6-methylpyrimidin-4(1H)-one

CAS RN

55996-28-6
Record name 2-Methoxy-6-methylpyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30449509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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